molecular formula C9H12N2O3 B8690262 4-Acetamidopyridine acetate CAS No. 115601-27-9

4-Acetamidopyridine acetate

Cat. No. B8690262
Key on ui cas rn: 115601-27-9
M. Wt: 196.20 g/mol
InChI Key: LNIAVTRWCDAQOC-UHFFFAOYSA-N
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Patent
US05053413

Procedure details

4-Aminopyridine (101.28 g) and acetic anhydride (110 g) were mixed neat and heated at 100° C. for 1/2 h. The solidified reaction mixture was triturated with acetone, filtered off, and washed with ether to afford 186.48 g of title compound as a white solid in two crops.
Quantity
101.28 g
Type
reactant
Reaction Step One
Quantity
110 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[CH:6][N:5]=[CH:4][CH:3]=1.[C:8]([O:11][C:12](=[O:14])[CH3:13])(=[O:10])[CH3:9]>>[C:8]([OH:11])(=[O:10])[CH3:9].[C:12]([NH:1][C:2]1[CH:7]=[CH:6][N:5]=[CH:4][CH:3]=1)(=[O:14])[CH3:13] |f:2.3|

Inputs

Step One
Name
Quantity
101.28 g
Type
reactant
Smiles
NC1=CC=NC=C1
Name
Quantity
110 g
Type
reactant
Smiles
C(C)(=O)OC(C)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solidified reaction mixture
CUSTOM
Type
CUSTOM
Details
was triturated with acetone
FILTRATION
Type
FILTRATION
Details
filtered off
WASH
Type
WASH
Details
washed with ether

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)O.C(C)(=O)NC1=CC=NC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 186.48 g
YIELD: CALCULATEDPERCENTYIELD 88.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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